molecular formula C18H17NO4 B3037771 Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate CAS No. 59524-07-1

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

Cat. No.: B3037771
CAS No.: 59524-07-1
M. Wt: 311.3 g/mol
InChI Key: RWVGXFCAOPUULL-UHFFFAOYSA-N
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Description

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate (CAS 59524-07-1) is a protected amino acid derivative that serves as a versatile building block in organic synthesis and antimicrobial research. This compound features a dual-protected acrylate scaffold, with a benzyl ester and a (benzyloxy)carbonyl (Cbz) carbamate group, making it a stable yet reactive intermediate for constructing complex molecules. Its primary research value lies in its application in the synthesis of novel amino acid-based antimicrobial agents and its role in catalytic reductive coupling reactions. In medicinal chemistry, this and related amino acid-based scaffolds are crucial for developing new antibacterial, antifungal, and antiprotozoal agents, particularly as structural analogs of microbial biosynthetic pathway intermediates . The compound's protected aminoacrylate structure is highly valuable for creating inhibitors that target essential bacterial enzymes, such as those involved in peptidoglycan biosynthesis (e.g., the MurA-F enzymes) . Furthermore, O-benzyl acrylates like this one have been demonstrated as key substrates in innovative nickel-catalyzed transfer-hydrogenative couplings . In these reactions, the benzyloxy group acts as an internal reductant, enabling the efficient synthesis of valuable heterocyclic structures such as γ-butyrolactones from ketones, without the need for external stoichiometric reductants . Please consult the product's Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGXFCAOPUULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184527
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59524-07-1
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59524-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl 2-(((benzyloxy)carbonyl)amino)acrylates with reduced functional groups .

Mechanism of Action

The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Bz-Cbz-Acr with three analogs: Methyl 2-(((benzyloxy)carbonyl)amino)acrylate, Benzyl 2-((tert-butoxycarbonyl)amino)acrylate, and Ethyl 2-(((benzyloxy)carbonyl)amino)acrylate. Key parameters include solubility, stability, deprotection efficiency, and synthetic utility.

Table 1: Comparative Properties of Bz-Cbz-Acr and Analogs

Compound Name Protecting Group Solubility (Polar Solvents) Deprotection Method Stability (pH 7, 25°C) Common Applications
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate Cbz, Bz Moderate (DMF, THF) Hydrogenolysis (H₂/Pd-C) >24 hours Peptide synthesis, polymers
Methyl 2-(((benzyloxy)carbonyl)amino)acrylate Cbz, Me High (MeOH, DCM) Hydrogenolysis (H₂/Pd-C) <12 hours Small-molecule intermediates
Benzyl 2-((tert-butoxycarbonyl)amino)acrylate Boc, Bz Low (THF, EtOAc) Acidolysis (TFA) >48 hours Solid-phase peptide synthesis
Ethyl 2-(((benzyloxy)carbonyl)amino)acrylate Cbz, Et Moderate (EtOH, DCM) Hydrogenolysis (H₂/Pd-C) >18 hours Crosslinking agents

Key Findings:

Solubility: Methyl and ethyl esters exhibit higher solubility in polar solvents (e.g., methanol, DCM) due to reduced steric hindrance compared to benzyl esters . The tert-butoxycarbonyl (Boc) analog shows lower solubility in THF, likely due to increased hydrophobicity from the bulky tert-butyl group .

Stability :

  • Bz-Cbz-Acr demonstrates superior stability (>24 hours) under neutral conditions, making it ideal for prolonged reactions. In contrast, the methyl ester degrades faster (<12 hours) due to ester hydrolysis susceptibility .

  • The Boc analog’s stability (>48 hours) is attributed to its resistance to nucleophilic attack, though it requires harsh acidic conditions for deprotection .

Deprotection Efficiency: Hydrogenolysis (H₂/Pd-C) efficiently removes Cbz groups in Bz-Cbz-Acr and its methyl/ethyl analogs, but residual benzyl esters may require additional steps for full deprotection . The Boc analog’s acid-labile nature (TFA-sensitive) allows orthogonal deprotection strategies, critical in multi-step syntheses .

Applications :

  • Bz-Cbz-Acr is preferred in polymer chemistry for its balance of stability and reactivity, enabling controlled radical polymerizations .
  • Boc-protected analogs dominate solid-phase peptide synthesis due to compatibility with iterative coupling-deprotection cycles .

Biological Activity

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate, with the molecular formula C18H17NO4, is an organic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.

This compound can be synthesized through a multi-step process involving the reaction of benzyl acrylate with benzyloxycarbonyl chloride in the presence of bases such as triethylamine. This compound has a molecular weight of 311.34 g/mol and can undergo various chemical reactions including oxidation, reduction, and substitution, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

This compound is hypothesized to act as an inhibitor for certain enzymes. In a comparative study with similar compounds, it was observed that modifications in the structure significantly affected the inhibition potency against histone deacetylases (HDACs). The IC50 values for related compounds ranged from 14 to 67 nM for HDAC1–3, indicating that structural nuances can dramatically influence biological activity.

Case Studies

  • Enzyme Interaction Studies : A study investigated the interaction of various benzyloxycarbonyl derivatives with HDACs. It was found that specific modifications could enhance or diminish inhibitory effects. This compound's unique functional groups may confer distinct reactivity compared to other derivatives.
  • Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have been tested for their antibacterial properties against S. typhimurium and other strains, showing promising results that warrant further exploration into this compound's potential.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (nM)Notes
This compoundHypothetical Enzyme InhibitorTBDRequires further investigation
Azumamide AHDAC Inhibition14-67Potent against HDAC1–3
β-Halogenated Amino AcidsAntimicrobialTBDEffective against several bacterial strains

Q & A

Q. What are the common synthetic routes for Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate?

The compound is typically synthesized via carbamate-forming reactions. A representative method involves coupling acrylate derivatives with benzyloxycarbonyl (Cbz)-protected amines. For example, iron-catalyzed radical addition reactions can construct C–N bonds, as demonstrated in the synthesis of structurally similar Cbz-protected carbamates (e.g., using Fe(dibm)₃ and Na₂HPO₄ in ethanol at 60°C) . Purification often employs flash column chromatography (e.g., 5:1 hexanes:EtOAc) to isolate the product as a colorless oil .

Q. How should this compound be purified and characterized?

Purification is achieved via flash column chromatography with silica gel and optimized solvent systems (e.g., hexanes:EtOAc gradients). Characterization relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm the acrylate backbone and Cbz-protected amine. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate or acrylate groups. Moisture-sensitive handling is critical; use desiccants and seal containers tightly. Safety data sheets for analogous Cbz-protected compounds recommend avoiding prolonged exposure to light and humidity .

Advanced Research Questions

Q. How does the acrylate moiety influence reactivity in conjugate addition or polymerization?

The α,β-unsaturated ester in the acrylate group enables Michael addition reactions, making it a versatile electrophile. For instance, nucleophiles like amines or thiols can attack the β-carbon, forming new C–N or C–S bonds. This reactivity is exploited in peptide mimetic synthesis or functionalized polymer precursors. However, competing polymerization may occur under radical initiators or UV light, requiring controlled conditions .

Q. What analytical methods best monitor its stability under varying pH or temperature?

High-performance liquid chromatography (HPLC) with UV detection tracks degradation products (e.g., free amine or benzyl alcohol). Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with kinetic modeling predict shelf life. NMR can identify hydrolysis byproducts, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

The Cbz group acts as a temporary protecting group for amines. In SPPS, the acrylate’s ester linkage allows cleavage under mild basic conditions (e.g., LiOH/THF/H₂O) without affecting acid-labile resin linkages. Post-cleavage, hydrogenolysis (Pd/C, H₂) removes the Cbz group, enabling sequential peptide elongation .

Q. What strategies mitigate racemization during peptide coupling reactions?

Racemization is minimized by using low-basicity coupling reagents (e.g., HOBt/EDC) and polar aprotic solvents (DMF or DCM). Kinetic studies show that steric hindrance from the benzyl groups in the Cbz moiety further suppresses epimerization at the α-carbon .

Q. Are there documented contradictions in reported CAS numbers or structural data?

Discrepancies exist in CAS registries: cites CAS 89841-23-6, while lists 21149-17-7. This may reflect stereochemical variants (e.g., E/Z isomers) or database errors. Researchers should cross-validate using spectral data (NMR, HRMS) and supplier certifications .

Methodological Notes

  • Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods during synthesis. First-aid measures for exposure include rinsing eyes with water (15+ minutes) and consulting a physician .
  • Synthetic Optimization : Screen catalysts (e.g., Fe, Pd) and solvents to improve yields. For example, Na₂HPO₄ enhances iron-catalyzed reactions by stabilizing intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
Reactant of Route 2
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

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